![molecular formula C20H19NO5 B1290975 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid CAS No. 96939-58-1](/img/structure/B1290975.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives is achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This process involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) as the solvent, under a specific temperature and pressure to achieve the desired reaction. The reaction exhibits stereoselectivity, with the Z isomers being formed preferentially or exclusively . This information suggests that the synthesis of the compound may also involve palladium-catalyzed reactions and could exhibit stereoselectivity.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as X-ray diffraction analysis. The configuration around the double bond of major stereoisomers is established through this method . Similarly, organotin carboxylates based on an amide carboxylic acid are characterized by IR, 1H, 13C, 119Sn NMR spectroscopy, and X-ray crystallography diffraction analysis . These techniques could be applied to determine the molecular structure of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid. However, the synthesis of related compounds involves reactions such as oxidative aminocarbonylation and intramolecular conjugate addition . These reactions are likely relevant to the synthesis and reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are explored through their luminescent properties and antitumor activities . The organotin carboxylates exhibit luminescent properties and are studied for their potential antitumor activities. The supramolecular organizations in the solid state are mediated through C-H⋯O and π⋯π interactions . These properties could be indicative of the behavior of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid in various states and its potential biological activities.
Scientific Research Applications
Biologically Active Compounds of Plants
Natural carboxylic acids, derived from plants, exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship analysis reveals that compounds like rosmarinic acid demonstrate high antioxidant activity, which varies depending on the number of hydroxyl groups and conjugated bonds. Antimicrobial properties, however, depend heavily on the microbial strain and experimental conditions, indicating a complex interaction between compound structures and biological effects. These findings suggest potential research avenues for exploring derivatives of carboxylic acids, including those similar to the compound of interest, in various biomedical applications (Godlewska-Żyłkiewicz et al., 2020).
Antioxidant Capacity and Reaction Pathways
The ABTS radical cation-based assays, used to measure antioxidant capacity, involve complex reaction pathways that include the formation of coupling adducts with antioxidants. This review highlights the specificity of such reactions and their implications for comparing antioxidant activities. It underlines the importance of understanding these mechanisms for applications in evaluating and designing new antioxidants, potentially guiding research on carboxylic acid derivatives (Ilyasov et al., 2020).
Enzymatic Remediation of Organic Pollutants
Enzymatic approaches have shown promise in degrading various organic pollutants, often recalcitrant in nature. The presence of redox mediators enhances the efficiency and range of substrate degradation, suggesting a role for carboxylic acid derivatives in environmental remediation efforts. This review details the potential of such enzymatic processes in treating industrial wastewater, offering a perspective on the utility of carboxylic acids and their derivatives in environmental science (Husain & Husain, 2007).
Safety And Hazards
While specific safety and hazard information for “2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid” is not available, general safety measures for handling compounds with the “Benzo[d][1,3]dioxol-5-yl” moiety include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18-9-7-15(20(23)24)19(21(18)11-13-4-2-1-3-5-13)14-6-8-16-17(10-14)26-12-25-16/h1-6,8,10,15,19H,7,9,11-12H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLGYHOJUHNZKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(C1C(=O)O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640025 |
Source
|
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |
CAS RN |
96939-58-1 |
Source
|
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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